molecular formula C7H4BrClO B143073 4-Bromo-2-chlorobenzaldehyde CAS No. 158435-41-7

4-Bromo-2-chlorobenzaldehyde

Cat. No. B143073
Key on ui cas rn: 158435-41-7
M. Wt: 219.46 g/mol
InChI Key: DHGPLNJITGVCSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07687491B2

Procedure details

To a solution of (4-bromo-2-chlorophenyl)methanol (2.8 g, 12.8 mmol) that was obtained in Example 24 (24e) in dichloromethane (50 ml) was added pyridinium dichromate (7.2 g, 19.2 mmol) with stirring, and the resulting mixture was stirred at room temperature for 1 hour. After stirring, ether (250 ml) was added to the reaction mixture under stirring, and the resulting mixture was filtered with Celite. The filtrate was evaporated in vacuo, and the crude product of the title compound thus obtained was purified by chromatography on a silica gel column using a mixed solvent of ethyl acetate and hexane (1:20) as the eluent to afford the title compound (2.0 g, yield: 70%) as a white crystalline solid.
Quantity
2.8 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 24 ( 24e )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.2 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][OH:9])=[C:4]([Cl:10])[CH:3]=1.[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1.CCOCC>ClCCl>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[O:9])=[C:4]([Cl:10])[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CO)Cl
Step Two
Name
Example 24 ( 24e )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
7.2 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1
Step Four
Name
Quantity
250 mL
Type
reactant
Smiles
CCOCC
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
After stirring
STIRRING
Type
STIRRING
Details
under stirring
FILTRATION
Type
FILTRATION
Details
the resulting mixture was filtered with Celite
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=O)C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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